Welcome to the BenchChem Online Store!
molecular formula C11H16BrNO2 B8399650 4-(5-Bromo-4-methylpyridin-2-yloxy)-2-methylbutan-2-ol

4-(5-Bromo-4-methylpyridin-2-yloxy)-2-methylbutan-2-ol

Cat. No. B8399650
M. Wt: 274.15 g/mol
InChI Key: LHRUPCBEALVVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476287B2

Procedure details

To a suspension of sodium hydride (to which about 40% of a mineral oil was added, 0.23 g) in N,N-dimethylformamide (10 mL), 5-bromo-2-hydroxy-4-methylpyridine (1.00 g) was added under ice-cooling and the resultant reaction mixture was stirred for 30 minutes. To the reaction mixture, 3-hydroxy-3-methylbutyl 4-methylbenzene sulfonate (1.51 g) was added and the resultant reaction mixture was stirred at 60° C. for 4 hours. To the reaction mixture, a aqueous solution of saturated ammonium chloride was added and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=50:50 to 33:67) to obtain the subject compound (0.92 g) as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5]([CH3:11])=[CH:6][C:7]([OH:10])=[N:8][CH:9]=1.CC1C=CC(S(O[CH2:23][CH2:24][C:25]([OH:28])([CH3:27])[CH3:26])(=O)=O)=CC=1.[Cl-].[NH4+]>CN(C)C=O>[Br:3][C:4]1[C:5]([CH3:11])=[CH:6][C:7]([O:10][CH2:23][CH2:24][C:25]([CH3:27])([OH:28])[CH3:26])=[N:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
From the organic phase, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=50:50 to 33:67)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)OCCC(C)(O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.